N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a benzothiazole-derived sulfonamide compound characterized by a 4-methoxy-7-methyl-substituted benzothiazole core linked via an amide bond to a benzamide moiety bearing a 2-methylpiperidinyl sulfonyl group. Structural features such as the methoxy and methyl substituents on the benzothiazole ring and the 2-methylpiperidine sulfonyl group may influence pharmacokinetic properties, including lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-7-12-18(29-3)19-20(14)30-22(23-19)24-21(26)16-8-10-17(11-9-16)31(27,28)25-13-5-4-6-15(25)2/h7-12,15H,4-6,13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXVADXVHRVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative with a piperidine sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Benzamide: The final step involves the coupling of the sulfonylated benzothiazole with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the benzamide or sulfonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to two key analogues identified in the literature:
Key Differences and Implications
- The pyridinylmethyl group in BB09125 adds a basic nitrogen, improving water solubility and enabling hydrogen bonding interactions, absent in the target compound .
- Sulfonyl Group Variations: 2-Methylpiperidinyl sulfonyl (target) vs. 3-methylpiperidinyl sulfonyl (6265-71-0): The position of the methyl group alters conformational flexibility and steric interactions. Pyrrolidine sulfonyl (BB09125): The 5-membered ring reduces steric hindrance compared to piperidine derivatives, possibly increasing binding pocket accessibility .
Molecular Weight and Lipophilicity :
- BB09125 (522.64 Da) has a higher molecular weight due to the pyridinylmethyl group, which may reduce membrane permeability compared to the target compound (~532.68 Da).
- The fluoro-substituted 6265-71-0 (449.52 Da) is lighter and more lipophilic, favoring blood-brain barrier penetration .
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, a compound with promising pharmacological properties, has garnered attention for its potential biological activities. This article reviews recent findings regarding its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 1105188-38-2. Its structure incorporates a benzothiazole moiety and a piperidine sulfonamide group, which are known for their bioactive characteristics.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Specific IC50 values for these compounds range from 0.63 µM to 6.28 µM, indicating potent antibacterial effects .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it shows potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases . The inhibition of urease is also significant as it plays a role in the management of urinary tract infections and gastric disorders. Compounds with similar structures have demonstrated strong urease inhibition with IC50 values as low as 2.14 µM .
Cytotoxicity Studies
Cytotoxicity assessments reveal that many derivatives of benzothiazole compounds are non-toxic to human cells. For example, compounds tested against HEK-293 cells showed no significant cytotoxic effects at concentrations that exhibited antibacterial activity . This suggests a favorable safety profile for further development.
Case Studies and Research Findings
- Case Study on Antitubercular Activity : A study evaluated several substituted benzamide derivatives for their activity against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
- Docking Studies : Molecular docking studies have elucidated the binding interactions of similar compounds with amino acids in target proteins. These studies suggest that the presence of the benzothiazole and piperidine moieties enhances binding affinity and specificity .
Data Summary
Q & A
Q. What are the optimized synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step protocols, including coupling reactions for sulfonamide and benzothiazole moieties. For example, click chemistry has been used to assemble benzothiazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, 12 hours) . Key variables affecting yield include:
- Catalyst system : CuSO₄·5H₂O and sodium ascorbate in DMF are critical for regioselectivity.
- Purification : Column chromatography (hexane/ethyl acetate) improves purity (>90%) .
- Stoichiometry : A 1:2 molar ratio of benzothiazole precursor to azide minimizes side products .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4 of benzothiazole, sulfonamide linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₂₄H₂₈N₄O₄S₂, exact mass 516.14 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine methylation) impact bioactivity against cancer cell lines?
Answer: The 2-methylpiperidin-1-yl sulfonyl group enhances lipophilicity, improving membrane permeability. Comparative studies show:
- Anticancer activity : IC₅₀ values <10 µM in MTT assays against breast cancer (MCF-7) and colon cancer (HCT-116) lines .
- SAR Insights : Methylation at the piperidine nitrogen reduces steric hindrance, favoring target binding (e.g., kinase inhibition) .
- Contradictions : Some analogs with bulkier substituents show reduced activity due to poor solubility .
Q. How can researchers resolve contradictory data in solubility and stability studies?
Answer: Discrepancies arise from solvent polarity and pH:
- Solubility : Use DMSO for in vitro assays (solubility >10 mM), but avoid aqueous buffers (precipitation at pH <7) .
- Stability : Degradation occurs under acidic conditions (t₁/₂ = 2 hours at pH 3), requiring lyophilized storage at -20°C .
- Validation : Cross-check via LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
Q. What in silico strategies are effective for predicting target interactions?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR, VEGFR-2). The benzothiazole moiety interacts with hydrophobic pockets, while sulfonamide forms hydrogen bonds .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) confirms sustained binding .
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA = 110 Ų, LogP = 3.2) but potential CYP3A4 inhibition .
Q. How should researchers design assays to evaluate off-target effects in kinase inhibition studies?
Answer:
- Kinase Profiling : Use PamGene or KinomeScan to screen against 468 kinases at 1 µM .
- Counter-Screens : Include unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .
- Data Normalization : Express inhibition as % activity relative to staurosporine (positive control) and DMSO (negative control) .
Methodological Best Practices
Q. What are the key considerations for scaling up synthesis without compromising purity?
Answer:
- Batch Size : Maintain reagent ratios (e.g., 2:1 benzothiazole:azide) to prevent side reactions .
- Temperature Control : Gradual heating (40–60°C) during coupling avoids exothermic decomposition .
- Quality Control : In-process HPLC monitoring at 6-hour intervals ensures intermediates meet purity thresholds (>85%) .
Q. How can crystallographic data improve mechanistic understanding?
Answer:
- X-ray Diffraction : Resolve bond angles (e.g., C-S-N in sulfonamide = 105°) to confirm electronic effects on reactivity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between benzothiazole and aromatic residues) .
Contradictions and Limitations
Q. Why do some studies report divergent antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria)?
Answer:
- Membrane Permeability : Gram-negative outer membrane LPS limits compound entry (MIC >50 µg/mL for E. coli vs. 12.5 µg/mL for S. aureus) .
- Efflux Pumps : Overexpression of AcrAB-TolC in E. coli reduces intracellular accumulation .
- Method Variance : Disk diffusion vs. broth microdilution may yield conflicting MICs due to agar binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
